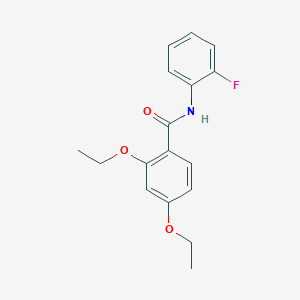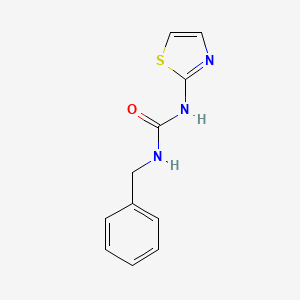![molecular formula C9H10F3NO3S B5343681 N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide, commonly referred to as TFP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a trifluoromethoxy group attached to a phenyl ring. TFP is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It is widely used as a reagent in organic synthesis, as well as in biochemical and physiological studies.
作用機序
TFP inhibits the activity of certain enzymes and receptors by binding to them and blocking their active sites. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. TFP has also been shown to inhibit the activity of certain ion channels and receptors, such as the transient receptor potential (TRP) channels and the P2X7 receptor.
Biochemical and Physiological Effects:
TFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the release of pro-inflammatory cytokines. TFP has also been shown to modulate the activity of certain neurotransmitters, such as glutamate and GABA, in the brain.
実験室実験の利点と制限
TFP has several advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available from commercial suppliers. However, TFP has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its non-specific nature.
将来の方向性
There are several future directions for research involving TFP. One area of interest is the development of more specific inhibitors of the enzymes and receptors that TFP targets. Another area of interest is the investigation of the potential therapeutic applications of TFP, particularly in the treatment of cancer and neurological disorders. Finally, there is a need for further studies to elucidate the mechanism of action of TFP and its effects on various biochemical and physiological processes.
合成法
TFP can be synthesized by reacting 4-trifluoromethoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom on the sulfonyl chloride with the amino group on the aniline. The resulting product is TFP, which can be purified by recrystallization from a suitable solvent.
科学的研究の応用
TFP has been widely used in scientific research due to its ability to inhibit certain enzymes and receptors. It has been used as a tool to study the mechanism of action of various enzymes and receptors, as well as their physiological and biochemical effects. TFP has been used in studies related to cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c1-2-17(14,15)13-7-3-5-8(6-4-7)16-9(10,11)12/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGDVGVLSNLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![N-[2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5343616.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B5343619.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5343637.png)

![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5343661.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5343665.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)

![2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)